molecular formula C11H9NO3 B3340242 N,1-dihydroxynaphthalene-2-carboxamide CAS No. 32863-40-4

N,1-dihydroxynaphthalene-2-carboxamide

Cat. No.: B3340242
CAS No.: 32863-40-4
M. Wt: 203.19 g/mol
InChI Key: IVIFHBRWCULHPZ-UHFFFAOYSA-N
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Description

N,1-dihydroxynaphthalene-2-carboxamide is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . It is also known by its IUPAC name, N,1-dihydroxy-2-naphthamide . This compound is characterized by the presence of hydroxyl groups at the N and 1 positions and a carboxamide group at the 2 position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dihydroxynaphthalene-2-carboxamide typically involves the reaction of 2-naphthoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,1-dihydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1-dihydroxynaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-dihydroxynaphthalene-2-carboxamide involves its interaction with microbial enzymes, leading to the inhibition of essential biochemical pathways. The compound targets specific enzymes involved in cell wall synthesis and DNA replication, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dihydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and carboxamide functionality make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N,1-dihydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-8-4-2-1-3-7(8)5-6-9(10)11(14)12-15/h1-6,13,15H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIFHBRWCULHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603435
Record name N,1-Dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-40-4
Record name N,1-Dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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